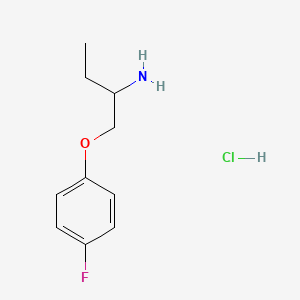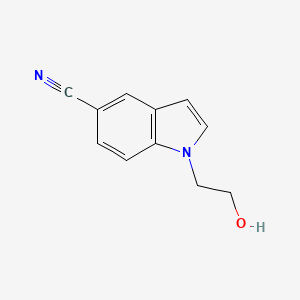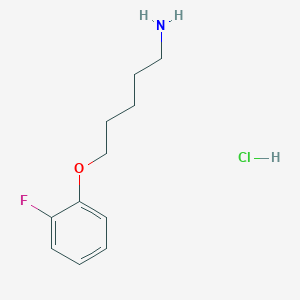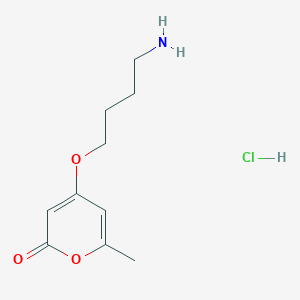
4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride
Übersicht
Beschreibung
- The aminobutoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the pyranone core with an appropriate aminobutyl halide.
- Reaction conditions: The reaction is usually performed at room temperature or slightly elevated temperatures (25-50°C) in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Hydrochloride Salt:
- The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
- Reaction conditions: This step is typically carried out at room temperature in an aqueous solution.
Industrial Production Methods: Industrial production of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyranone core, followed by the introduction of the aminobutoxy group. The final step involves the formation of the hydrochloride salt.
-
Preparation of Pyranone Core:
- The pyranone core can be synthesized through a condensation reaction between a suitable aldehyde and a ketone in the presence of an acid catalyst.
- Reaction conditions: The reaction is typically carried out at elevated temperatures (80-100°C) and may require a solvent such as ethanol or methanol.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding oxo derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The aminobutoxy group can participate in nucleophilic substitution reactions to form various derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
-
Medicine:
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminobutoxy group may interact with enzymes or receptors, leading to modulation of their activity. The pyranone core can participate in various biochemical reactions, contributing to the compound’s overall effects.
Molecular Targets and Pathways:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to receptors, altering signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one
- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one acetate
- 4-(4-aminobutoxy)-6-methyl-2H-pyran-2-one sulfate
Uniqueness:
- The hydrochloride salt form enhances solubility and stability.
- The specific substitution pattern on the pyranone ring provides unique chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(4-aminobutoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-8-6-9(7-10(12)14-8)13-5-3-2-4-11;/h6-7H,2-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLEFMJVSCNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


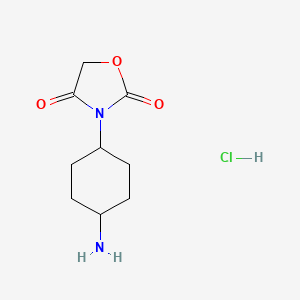
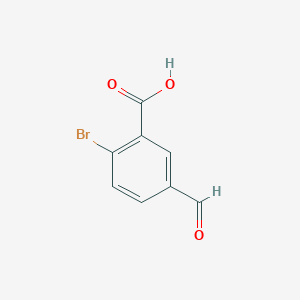


![2-((1H-benzo[d]imidazol-2-yl)thio)-N-methylethan-1-amine hydrochloride](/img/structure/B1446793.png)

